molecular formula C6H2ClF3OS B14860144 2-Chloro-5-(trifluoromethyl)thiophene-3-carbaldehyde CAS No. 1260667-21-7

2-Chloro-5-(trifluoromethyl)thiophene-3-carbaldehyde

Cat. No.: B14860144
CAS No.: 1260667-21-7
M. Wt: 214.59 g/mol
InChI Key: FGXFAYVCDAFUTO-UHFFFAOYSA-N
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Description

2-Chloro-5-(trifluoromethyl)thiophene-3-carbaldehyde is a chemical compound belonging to the class of thiophenes, which are sulfur-containing heterocycles. This compound is characterized by the presence of a chloro group at the 2-position, a trifluoromethyl group at the 5-position, and an aldehyde group at the 3-position of the thiophene ring. Thiophene derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(trifluoromethyl)thiophene-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the functionalization of the thiophene ring. For example, the reaction of thiophene with chlorinating agents and trifluoromethylating agents under controlled conditions can yield the desired compound . Another approach involves the use of thiophene-2,5-dicarboxylic acid as a starting material, which is then subjected to chlorination and trifluoromethylation reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(trifluoromethyl)thiophene-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-5-(trifluoromethyl)thiophene-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(trifluoromethyl)thiophene-3-carbaldehyde is primarily related to its reactivity as an electrophile. The presence of electron-withdrawing groups, such as the chloro and trifluoromethyl groups, enhances its electrophilic character, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and create more complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(trifluoromethyl)thiophene-3-carbaldehyde is unique due to the combination of its functional groups, which confer distinct reactivity and versatility in synthetic chemistry. The presence of both electron-withdrawing and electron-donating groups allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules .

Properties

CAS No.

1260667-21-7

Molecular Formula

C6H2ClF3OS

Molecular Weight

214.59 g/mol

IUPAC Name

2-chloro-5-(trifluoromethyl)thiophene-3-carbaldehyde

InChI

InChI=1S/C6H2ClF3OS/c7-5-3(2-11)1-4(12-5)6(8,9)10/h1-2H

InChI Key

FGXFAYVCDAFUTO-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1C=O)Cl)C(F)(F)F

Origin of Product

United States

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